3-Methylcyclobutane-1-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

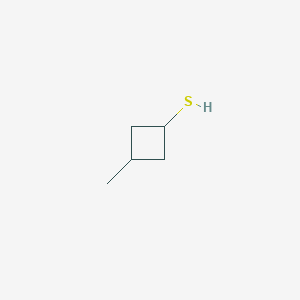

3-Methylcyclobutane-1-thiol is an organic sulfur compound with the molecular formula C₅H₁₀S It is characterized by a cyclobutane ring substituted with a methyl group and a thiol groupThe presence of the thiol group imparts distinct chemical properties to this compound, making it a valuable compound in various chemical reactions and applications .

准备方法

Synthetic Routes and Reaction Conditions

3-Methylcyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclobutanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-methylcyclobutanone using a suitable catalyst such as palladium on carbon (Pd/C). This method offers high yields and is scalable for large-scale production .

化学反应分析

Types of Reactions

3-Methylcyclobutane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

Reduction: Corresponding alkanes (R-H).

Substitution: Various substituted thiols depending on the nucleophile used.

科学研究应用

Organic Synthesis

Thiol-Mediated Reactions

The thiol group in 3-methylcyclobutane-1-thiol facilitates various thiol-mediated reactions, making it an important building block in organic synthesis. Thiols are known for their ability to participate in nucleophilic substitutions and addition reactions.

Case Study: Synthesis of Bicyclobutanes

Research has demonstrated that this compound can be used in the synthesis of bicyclobutanes through nucleophilic addition to electrophilic centers. This method has been explored for generating complex molecular architectures, which are valuable in pharmaceuticals and materials science .

Medicinal Chemistry

Potential Therapeutic Applications

The compound's structural features allow it to interact with biological systems, suggesting potential applications in drug development. Studies have indicated that thiol compounds can act as antioxidants and may have implications in cancer therapy due to their ability to modulate redox states within cells .

Case Study: Anticancer Activity

In a study investigating the effects of various thiols on cancer cells, this compound exhibited promising results in reducing cell viability in certain cancer lines, indicating its potential as a lead compound for further development .

Flavoring Agent

This compound has been identified as a flavoring agent due to its unique sulfurous odor profile. It is used in food products to enhance flavor, particularly in savory applications.

| Application | Details |

|---|---|

| Flavoring Agent | Used at low concentrations (e.g., 0.8 ppm) |

| Food Products | Bakery items, soups, oils |

Materials Science

Polymer Chemistry

The incorporation of thiols like this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into thiol-ene click chemistry has shown that these compounds can be utilized to create cross-linked networks with desirable characteristics for coatings and adhesives .

Analytical Applications

Analytical Chemistry Techniques

Due to its distinct chemical properties, this compound can be employed as a standard or reagent in analytical chemistry for the detection of thiol-containing compounds. Its reactivity allows for the development of specific assays to quantify thiol levels in biological samples.

作用机制

The mechanism of action of 3-Methylcyclobutane-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is crucial for its role in various chemical and biological processes .

相似化合物的比较

Similar Compounds

Cyclobutanethiol: Lacks the methyl group, making it less sterically hindered.

2-Methylcyclobutane-1-thiol: The methyl group is positioned differently, affecting its reactivity.

Cyclopentanethiol: Contains a five-membered ring, altering its chemical properties

Uniqueness

3-Methylcyclobutane-1-thiol is unique due to the presence of both a cyclobutane ring and a thiol group, which imparts distinct reactivity and stability. The methyl group also influences its steric and electronic properties, making it a valuable compound for specific applications .

生物活性

3-Methylcyclobutane-1-thiol (C5H10S) is an organic compound classified as an alkylthiol, characterized by a cyclobutane ring with a methyl group and a thiol functional group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and food science.

Structure and Characteristics

- Molecular Formula : C5H10S

- Molecular Weight : 102.20 g/mol

- CAS Number : 88915220

- IUPAC Name : this compound

The compound features a cyclobutane ring, which is known for its unique strain and reactivity due to the four-membered ring structure. The presence of the thiol group (-SH) contributes to its reactivity, particularly in biochemical contexts.

Antimicrobial Properties

Research indicates that thiols, including this compound, exhibit significant antimicrobial properties. Thiols can interact with microbial enzymes or structural proteins, potentially disrupting cellular functions. For instance, studies have shown that various thiols can inhibit the growth of bacteria and fungi by altering their metabolic pathways or damaging cellular components.

Case Studies and Research Findings

- Antifungal Activity : A study demonstrated that certain thiol compounds exhibit antifungal activities at low concentrations. While specific data on this compound is limited, the general trend suggests that similar compounds can effectively inhibit pathogenic fungi like Candida albicans and Aspergillus niger .

- Antioxidant Properties : Thiols are known to act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .

- Biocatalytic Applications : Research has explored the role of thiols in biocatalysis, particularly in methyl transfer reactions. This compound may serve as a methyl trap in enzymatic processes, enhancing the efficiency of biocatalytic systems .

Comparative Analysis of Biological Activities

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

- Radical Reactions : Utilizing radical initiators to promote the formation of thiol groups from precursors.

- Biocatalytic Methods : Employing enzymes to facilitate the incorporation of sulfur into organic frameworks.

Potential Applications

The biological activities of this compound suggest several applications:

- Pharmaceuticals : As a potential lead compound for developing new antimicrobial or antioxidant agents.

- Food Industry : Its flavor profile (similar to onion or leek) could be explored for use as a flavoring agent or as a biomarker for food authenticity.

属性

IUPAC Name |

3-methylcyclobutane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPZJPKRGXQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。